(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol CAS number and identifiers
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol CAS number and identifiers
This guide provides an in-depth technical analysis of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
Part 1: Executive Summary
(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol is a high-value chiral intermediate used primarily in the synthesis of small-molecule therapeutics targeting kinases and G-protein coupled receptors (GPCRs). Its structure combines a pharmacologically active 2-methoxypyridine scaffold—known for its favorable physicochemical properties and metabolic stability—with a chiral
Part 2: Chemical Identity & Identifiers
The precise identification of this compound is crucial for regulatory compliance and reproducibility in synthesis.
| Identifier | Details |
| Chemical Name | (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol |
| Common Salt Form | Dihydrochloride (2HCl) |
| CAS Number (2HCl) | 1640848-91-4 |
| CAS Number ((R)-enantiomer) | 1640848-93-6 |
| Molecular Formula (Free Base) | C |
| Molecular Formula (2HCl) | C |
| Molecular Weight | 168.19 g/mol (Free Base) / 241.11 g/mol (2HCl) |
| SMILES (Free Base) | COC1=NC=CC(=C1)CO |
| InChIKey | MWGKOPUDDQZERY-UHFFFAOYSA-N (Racemate base context) |
| MDL Number | MFCD30609565 (for the salt) |
Note on Stereochemistry: The (S)-configuration at the benzylic position (C2) is critical. In many kinase inhibitors, this chiral center directs the hydroxyl group towards specific hydrogen-bonding residues (e.g., the hinge region or catalytic lysine), significantly enhancing potency over the racemate or (R)-enantiomer.
Part 3: Physicochemical Properties
Understanding the physical behavior of this building block is essential for experimental design.
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Appearance: White to off-white solid (dihydrochloride salt).
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Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the salt. The free base is soluble in organic solvents like dichloromethane and ethyl acetate but may require polar modifiers.
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Hygroscopicity: The dihydrochloride salt is hygroscopic; it must be stored under desiccant or inert atmosphere (Argon/Nitrogen) to prevent deliquescence.
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Acidity (pKa):
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Pyridine Nitrogen: ~3.5 (The 2-methoxy group is electron-donating by resonance but withdrawing by induction; typically, 2-methoxypyridine is less basic than pyridine).
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Primary Amine: ~9.0–9.5.
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Stability: Stable under standard laboratory conditions if kept dry. Avoid strong oxidizing agents.
Part 4: Synthetic Methodologies
The synthesis of enantiopure (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol typically employs asymmetric synthesis to establish the chiral center, rather than chiral resolution, to maximize yield and atom economy.
Protocol A: Ellman’s Auxiliary Approach (Recommended)
This method uses (S)-tert-butanesulfinamide to induce diastereoselectivity.
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Condensation: React 2-methoxyisonicotinaldehyde with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)
to form the chiral N-sulfinyl imine. -
Cyanation (Strecker-type): Add trimethylsilyl cyanide (TMSCN) to the imine. The chiral auxiliary directs the attack, favoring the formation of the (S)-aminonitrile intermediate.
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Hydrolysis & Reduction: Acid hydrolysis removes the sulfinyl group and converts the nitrile to an acid/ester, which is then reduced (e.g., using LiAlH
or NaBH after esterification) to the alcohol. Alternatively, the nitrile can be directly reduced to the amine, but for the amino-alcohol target, a "hydroxymethylation" of the imine or reduction of a corresponding amino acid precursor is more direct.-
Alternative Step 2 (Direct Addition): Addition of a hydroxymethyl anion equivalent (e.g., via a protected hydroxymethyl stannane or similar) to the sulfinyl imine.
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Protocol B: Asymmetric Transfer Hydrogenation (ATH)
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Precursor Synthesis: 2-Bromo-1-(2-methoxypyridin-4-yl)ethan-1-one is aminated (via azide or protected amine).
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Asymmetric Reduction: The resulting
-amino ketone is reduced using a Ruthenium-based chiral catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) and a hydrogen source (HCOOH/TEA) to yield the (S)-alcohol with high enantiomeric excess (ee > 95%).
Synthesis Workflow Diagram
Caption: Schematic pathway for the enantioselective synthesis of the target amino alcohol using chiral sulfinamide induction.
Part 5: Medicinal Chemistry Applications
This compound serves as a "privileged structure" in drug design.
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Kinase Inhibition (Hinge Binding): The 2-aminoethanol motif often mimics the adenosine ribose of ATP. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the amino group interacts with the gatekeeper residue or catalytic glutamate. The 2-methoxy group provides metabolic protection against oxidation at the susceptible
-position of the pyridine ring. -
GPCR Ligands (S1P1 & Wnt Pathway): Derivatives of 2-amino-2-aryl ethanols are found in modulators of the Sphingosine-1-phosphate receptor (S1P1). The chiral center is pivotal for distinguishing between receptor subtypes. Additionally, this scaffold appears in Porcupine inhibitors (Wnt pathway), where the pyridine ring stacks with aromatic residues in the membrane-bound enzyme active site.
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Bioisosterism: The 2-methoxypyridine is a bioisostere for m-substituted benzenes or other heteroaromatics. It offers:
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Reduced Lipophilicity (LogP): Compared to a phenyl ring, improving solubility.
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Metabolic Stability: The methoxy group blocks the 2-position from CYP450-mediated oxidation.
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Part 6: Handling & Storage Protocols
To maintain the integrity of CAS 1640848-91-4 :
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Storage: -20°C is optimal for long-term storage. 2-8°C is acceptable for short-term.
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Atmosphere: Store under Nitrogen or Argon. The salt is hygroscopic.
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Solution Stability: Solutions in DMSO or water should be prepared fresh. If storage is necessary, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.
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Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). No specific acute toxicity data is widely published, so assume default hazard protocols for novel organic amines.
References
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Sigma-Aldrich. (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Product Page. Accessed 2026.[1][10] Link
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BLD Pharm. Product Analysis: CAS 1640848-91-4. Accessed 2026.[1][10] Link
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PubChem. Compound Summary for CAS 1640848-91-4. National Library of Medicine. Accessed 2026.[1][10] Link
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Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Cited for synthetic methodology).[4][5][6][8]
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